N-(1,3-Thiazol-2-yl)pyridin-2-amine 22
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Overview
Description
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, and the process involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potent inhibitor of KDR kinase, which is involved in angiogenesis.
Biological Studies: The compound has shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.
Industrial Applications: Thiazole derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 involves its interaction with specific molecular targets. For instance, as a KDR kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting angiogenesis. This interaction is facilitated by the unique conformational preference and binding mode of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound has similar structural features and has been studied for its potential therapeutic applications.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with applications in medicinal chemistry.
Uniqueness
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is unique due to its potent inhibitory activity against KDR kinase, which is not commonly observed in other similar compounds. Its low molecular weight and selective binding make it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
479611-88-6 |
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Molecular Formula |
C16H19N5O2S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[[4-[(4-methylsulfonylpiperidin-1-yl)methyl]pyridin-2-yl]amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C16H19N5O2S2/c1-25(22,23)14-3-6-21(7-4-14)11-12-2-5-18-15(8-12)20-16-19-10-13(9-17)24-16/h2,5,8,10,14H,3-4,6-7,11H2,1H3,(H,18,19,20) |
InChI Key |
MAUCYALFIUOTRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N |
Origin of Product |
United States |
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